Isoegomaketone

Anti-inflammatory NF-kappaB Inhibition Structure-Activity Relationship

Isoegomaketone [(E)-1-(furan-3-yl)-4-methylpent-2-en-1-one] is a naturally occurring sesquiterpenoid primarily isolated from the essential oil of Perilla frutescens (L.) Britt. The compound, a furyl ketone with a molecular weight of 164.2 g/mol, is a key bioactive constituent responsible for many of the plant's reported pharmacological effects.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
CAS No. 34348-59-9
Cat. No. B1240414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoegomaketone
CAS34348-59-9
Synonyms1-(furan-3-yl)-4-methylpent-2-en-1-one
isoegomaketone
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC(C)C=CC(=O)C1=COC=C1
InChIInChI=1S/C10H12O2/c1-8(2)3-4-10(11)9-5-6-12-7-9/h3-8H,1-2H3/b4-3+
InChIKeyXEYCZVQIOJGCNL-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Isoegomaketone (IK, CAS 34348-59-9) Procurement: Sourcing a Pure, Research-Grade Sesquiterpenoid with Validated Anti-Inflammatory and Anti-Cancer Bioactivity


Isoegomaketone [(E)-1-(furan-3-yl)-4-methylpent-2-en-1-one] is a naturally occurring sesquiterpenoid primarily isolated from the essential oil of Perilla frutescens (L.) Britt [1]. The compound, a furyl ketone with a molecular weight of 164.2 g/mol, is a key bioactive constituent responsible for many of the plant's reported pharmacological effects [1]. Its mechanism of action is multi-faceted, involving the inhibition of key inflammatory pathways like STAT-1/IFN-β and NF-κB, the induction of heme oxygenase-1 (HO-1), and the triggering of reactive oxygen species (ROS)-mediated apoptosis in cancer cells [2][3]. This foundational understanding of its source, structure, and core pharmacology is essential before evaluating its differentiation from closely related analogs and alternatives.

Why Isoegomaketone Cannot Be Arbitrarily Substituted with Other Perilla-Derived Analogs in Research


Isoegomaketone's unique substitution pattern on the furan ring differentiates it from structurally similar but functionally distinct in-class compounds like perillaketone and egomaketone [1]. These minor structural variations, such as the oxidation state of the side chain, lead to significant divergence in both biosynthetic pathways and pharmacological potency [1]. For instance, while perillaketone is the dominant volatile in many cultivars, isoegomaketone is not a biosynthetic intermediate for it, indicating a separate, specialized metabolic role . Furthermore, even within its own class, slight modifications—as seen in its synthetic derivative 3d—can dramatically enhance activity (e.g., >10-fold increase in NF-κB suppression), underscoring that isoegomaketone's specific molecular architecture is the foundation for a unique and non-interchangeable pharmacological fingerprint [2].

Quantitative Comparator Analysis: Isoegomaketone vs. Analogs in Pivotal Research Models


Superior Anti-Inflammatory Potency: Isoegomaketone vs. Its Synthetic Derivatives

A comparative study of isoegomaketone (3a) and five synthetic derivatives (3b-3f) demonstrated that while the parent compound exhibits anti-inflammatory activity, its derivative 3d is significantly more potent. The study used a luciferase reporter assay to quantify NF-κB transcriptional activity in LPS-stimulated RAW 264.7 macrophages [1].

Anti-inflammatory NF-kappaB Inhibition Structure-Activity Relationship

Cytotoxic Selectivity: Isoegomaketone vs. 9-Hydroxy-Isoegomaketone in Melanoma Cells

A natural hydroxylated derivative, 9-hydroxy-isoegomaketone, was isolated and its anti-inflammatory activity compared to the parent compound. While the study focused on NO production, it provides a key comparative data point on how a simple hydroxylation alters potency. The IC50 value for inhibiting LPS-induced NO production was determined for this analog [1].

Anti-cancer Melanoma Cytotoxicity Structure-Activity Relationship

In Vivo Anti-Obesity Efficacy: Isoegomaketone's Quantifiable Impact on Body Weight and Visceral Fat

The anti-obesity potential of isoegomaketone was evaluated in a high-fat diet (HFD)-induced obesity mouse model. The study provides direct, quantifiable evidence of its in vivo efficacy against a baseline control group, a critical factor for therapeutic development [1].

Anti-obesity In vivo Efficacy Metabolic Disease High-Fat Diet Model

In Vivo Tumor Growth Inhibition: Isoegomaketone in a B16 Melanoma Mouse Model

The anti-tumor efficacy of isoegomaketone was validated in a B16 melanoma mouse model. The study demonstrated a dose-dependent inhibition of tumor growth, providing a key quantitative benchmark for its therapeutic potential in vivo [1].

Anti-cancer Melanoma In vivo Efficacy Tumor Xenograft

Class-Level Advantage: Dual Inhibition of STAT-1 and NF-κB Pathways in Macrophages

Isoegomaketone's anti-inflammatory mechanism is characterized by a unique dual inhibition profile, targeting both the STAT-1/IFN-β and NF-κB pathways in LPS-stimulated macrophages. A key quantitative finding is its differential sensitivity towards these pathways, with a clear preference for STAT-1 inhibition [1].

Anti-inflammatory Mechanism of Action STAT-1 Signaling Macrophage Biology

ADMET Profile Prediction: Isoegomaketone's Favorable Drug-Likeness Parameters

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling using SwissADME and DL-AOT tools predicts that isoegomaketone possesses favorable drug-like properties, supporting its potential as a lead compound [1].

Pharmacokinetics ADME In Silico Modeling Drug-likeness

Primary Research and Industrial Application Scenarios for Isoegomaketone


Preclinical Anti-Melanoma Drug Development

The robust in vivo data showing an approximate 80% reduction in B16 melanoma tumor growth at a 20 mg/kg oral dose positions isoegomaketone as a high-value lead compound for anti-melanoma drug discovery programs. Its mechanism of inducing ROS-mediated, mitochondrial-dependent apoptosis via PI3K/AKT modulation provides a distinct pathway for therapeutic intervention, differentiating it from other chemotherapeutic agents [1]. Procurement is justified for detailed pharmacokinetic/pharmacodynamic (PK/PD) studies and combination therapy research.

Investigating STAT-1-Driven Inflammatory Diseases

Isoegomaketone is a uniquely valuable tool for researchers studying the role of the IFN-β/STAT-1 signaling axis in inflammation. Its preferential inhibition of STAT-1 phosphorylation over NF-κB activation, as quantified in RAW 264.7 macrophage studies, makes it ideal for dissecting pathway-specific contributions in disease models of sepsis, rheumatoid arthritis, and other STAT-1-driven conditions [2]. This selectivity provides a critical advantage over broad-spectrum anti-inflammatories like dexamethasone or NF-κB-specific inhibitors.

Medicinal Chemistry and SAR Optimization Programs

The direct head-to-head comparison with its synthetic derivatives (e.g., compound 3d) demonstrates a clear structure-activity relationship (SAR), where a specific modification yields a >10-fold increase in potency for suppressing NF-κB transcriptional activity [3]. Isoegomaketone therefore serves as an essential starting scaffold for medicinal chemistry efforts aimed at developing next-generation anti-inflammatory or anticancer agents with improved efficacy and selectivity.

Validation of In Silico ADMET Models for Natural Products

The favorable in silico ADMET predictions (e.g., high GI absorption, compliance with Lipinski's rules) for isoegomaketone, generated via platforms like SwissADME, make it an excellent candidate for studies aiming to validate computational models against empirical data [4]. Procuring the compound for in vitro and in vivo ADME studies will help refine predictive algorithms for this class of furyl ketones and other natural sesquiterpenoids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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